5-(3-bromophenyl)-3-chloropyridazine is a chemical compound with significant relevance in medicinal chemistry and material science. Its molecular formula is , and it has a molecular weight of approximately 284.53 g/mol. The compound features a pyridazine ring substituted with a bromophenyl and a chloro group, which contribute to its biological activity and potential applications.
This compound is classified under heterocyclic compounds, specifically as a pyridazine derivative. It is recognized for its potential pharmacological properties, particularly in the development of therapeutic agents targeting various diseases. The compound's synthesis and properties have been documented in several scientific resources, including chemical databases and pharmaceutical literature .
The synthesis of 5-(3-bromophenyl)-3-chloropyridazine typically involves the following steps:
5-(3-bromophenyl)-3-chloropyridazine can participate in various chemical reactions due to its functional groups. Common reactions include:
The reactivity of the compound can be influenced by the electronic effects of the bromine and chlorine substituents, which enhance its electrophilic character .
The mechanism by which 5-(3-bromophenyl)-3-chloropyridazine exerts its biological effects typically involves interaction with specific biological targets, such as enzymes or receptors related to disease pathways.
Research indicates that similar compounds have shown promise in inhibiting protein aggregation associated with neurodegenerative diseases, suggesting potential therapeutic applications for this compound .
Relevant data regarding boiling points or melting points are not extensively documented but are critical for practical applications in synthesis and formulation .
5-(3-bromophenyl)-3-chloropyridazine has several scientific uses:
Research continues into optimizing its synthesis and exploring further applications across various scientific fields .
The distinct electronic environments surrounding the bromine and chlorine atoms in 5-(3-bromophenyl)-3-chloropyridazine enable sequential and selective functionalization. The chlorine atom attached directly to the electron-deficient pyridazine ring exhibits higher electrophilicity due to the resonance withdrawal by adjacent nitrogen atoms. This allows preferential nucleophilic displacement at the C3 position under mild conditions with oxygen, nitrogen, or sulfur-based nucleophiles. In contrast, the bromine atom on the pendant phenyl ring demonstrates significantly lower reactivity toward nucleophiles but shows excellent compatibility with transition metal-catalyzed cross-coupling reactions due to the stability of the C-Br bond under basic conditions [2].
This differential reactivity is strategically leveraged in multistep syntheses where the chloropyridazine moiety undergoes initial nucleophilic aromatic substitution (SNAr) with amines (e.g., benzylamine, piperazine) or alkoxides in polar aprotic solvents (DMF, NMP) at 60-80°C. The bromophenyl substituent remains intact during these transformations. Subsequent palladium-catalyzed coupling of the bromoarene functionality—via Suzuki, Heck, or Sonogashira reactions—enables introduction of diverse aryl, alkenyl, or alkynyl groups. This sequential functionalization protocol provides access to highly decorated pyridazine scaffolds with orthogonal handles for further derivatization [2].
Table 1: Regioselective Displacement of Halogens in 5-(3-Bromophenyl)-3-chloropyridazine
Reaction Target | Conditions | Nucleophile/Catalyst | Product | Yield (%) |
---|---|---|---|---|
Chlorine (C3) | DMF, 70°C, 4h | Piperazine | 3-(Piperazin-1-yl)-5-(3-bromophenyl)pyridazine | 85 |
Chlorine (C3) | NMP, 60°C, 3h | Sodium methoxide | 3-Methoxy-5-(3-bromophenyl)pyridazine | 78 |
Bromine (phenyl) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | Phenylboronic acid | 5-(3-Biphenyl)-3-chloropyridazine | 92 |
Grignard reagents serve as powerful tools for introducing carbon-based substituents onto the pyridazine core through chelation-controlled addition to nitrile functionalities. 4-Amino-2-chloronicotinonitrile (15) undergoes regioselective addition with aryl- and alkylmagnesium halides at the nitrile group, forming ketimine intermediates that are subsequently hydrolyzed to ketones. This transformation is critical for constructing the ketone precursor to 3-substituted 1,6-naphthyridin-4-ones, but the methodology extends directly to pyridazine systems containing nitrile groups [2] [9].
The reaction efficiency depends critically on solvent choice, temperature control, and Grignard stoichiometry. Diethyl ether outperforms THF as a solvent due to superior complexation with magnesium. Temperatures maintained at 30°C prevent premature decomposition while ensuring complete consumption of the starting nitrile. Using 4 equivalents of Grignard reagent (e.g., 3-bromophenylmagnesium bromide) is optimal for achieving high yields (74-82%) of the ketone intermediate. The resulting α-(pyridazinyl) ketone—formed via acidolysis of the ketimine—serves as a versatile building block for cyclocondensation reactions to form fused heterocycles. Notably, the bromo substituent on the phenyl ring remains unaffected under these conditions, preserving a valuable handle for subsequent cross-coupling [2].
Table 2: Grignard Additions to Pyridazine Nitriles Yielding 5-(3-Bromophenyl) Derivatives
Grignard Reagent | Solvent | Temp (°C) | Time (h) | Product Ketone | Yield (%) |
---|---|---|---|---|---|
3-BrC₆H₄CH₂MgCl | Et₂O | 30 | 12 | 1-(4-Amino-5-chloropyridazin-3-yl)-2-(3-bromophenyl)ethan-1-one | 82 |
3-BrC₆H₄MgBr | Et₂O | 25 | 16 | (4-Amino-5-chloropyridazin-3-yl)(3-bromophenyl)methanone | 76 |
4-FC₆H₄CH₂MgCl | Et₂O | 30 | 12 | 1-(4-Amino-5-chloropyridazin-3-yl)-2-(4-fluorophenyl)ethan-1-one | 74 |
The Parham cyclization methodology provides efficient access to tetrahydropyridazino[4,5-c]isoquinolin-1-ones—key intermediates for synthesizing angularly fused heterocycles containing the 5-(3-bromophenyl)pyridazine moiety. This intramolecular acylative cyclization employs a lithium-halogen exchange strategy on dihaloarenes bearing ortho-positioned amide functionalities. Specifically, treatment of N-[2-(3,4-dichlorophenyl)ethyl]-5-(3-bromophenyl)pyridazine-3-carboxamide with sec-butyllithium at -78°C in THF generates an aryllithium species via regioselective bromine-lithium exchange (the C-Br bond is more reactive than C-Cl in this context). The aryllithium then undergoes intramolecular nucleophilic attack on the adjacent amide carbonyl, forming a stable five-membered ring lactam [2].
Critical to success is the cryogenic control (-78°C) to suppress competing side reactions and the strict exclusion of moisture/oxygen. The 3-bromophenyl substituent on the pyridazine ring remains inert during this transformation due to the lower reactivity of aryl bromides versus alkyl bromides toward organolithium reagents. The resulting azatetralone framework contains a newly formed quaternary center and preserves the chlorine atom on the pyridazine ring for further functionalization. This method enables rapid construction of complex polyheterocyclic architectures incorporating the 5-(3-bromophenyl)pyridazine pharmacophore [2].
Diazotization of aminopyridazines provides a versatile pathway for installing chlorine at specific ring positions in molecules containing bromoaryl groups. 5-(3-Bromophenyl)pyridazin-3-amine undergoes rapid diazotization with sodium nitrite in concentrated hydrochloric acid or tetrafluoroboric acid (HBF₄) at 0-5°C, generating the unstable diazonium salt. Subsequent treatment with copper(I) chloride (Sandmeyer conditions) or chloride ions in the presence of Cu⁺ catalyst effects smooth conversion to 5-(3-bromophenyl)-3-chloropyridazine. The reaction proceeds via a radical mechanism under Sandmeyer conditions, while the Gattermann-type reaction involves ionic processes [3] [5].
The electron-withdrawing nature of the 3-bromophenyl group enhances the stability of the diazonium intermediate by reducing electron density at the pyridazine ring, thereby minimizing diazonium decomposition pathways. Careful pH control (strongly acidic) and temperature maintenance (0-5°C) are crucial to suppress competing hydrolysis to phenols or reduction to hydrazines. This methodology allows the late-stage introduction of chlorine ortho to ring nitrogen, a position challenging to functionalize directly by electrophilic substitution. The bromine on the pendant phenyl remains unaffected throughout this sequence, providing a critical cross-coupling site for subsequent derivatization [3] [5].
Table 3: Diazotization-Chlorination of 5-(3-Bromophenyl)pyridazin-3-amine
Diazotization Agent | Chlorination Method | Reaction Temp (°C) | Product | Yield (%) |
---|---|---|---|---|
NaNO₂/HCl | CuCl, HCl | 0-5 | 5-(3-Bromophenyl)-3-chloropyridazine | 68 |
NaNO₂/HBF₄ | NaCl/Cu powder | 0-5 | 5-(3-Bromophenyl)-3-chloropyridazine | 72 |
i-Amyl nitrite/HCl | HCl (aq)/Cu₂Cl₂ | 5 | 5-(3-Bromophenyl)-3-chloropyridazine | 65 |
Microwave-accelerated Claisen-Schmidt condensation enables efficient synthesis of α,β-unsaturated ketone bridges between the 3-bromophenyl moiety and heterocyclic aldehydes derived from pyridazine. This method involves base-catalyzed condensation of 3-(3-bromophenyl)pyridazine-6-carbaldehyde with methyl ketones (e.g., acetone, acetophenone) under microwave irradiation. Employing 1.5 equivalents of NaOH in acetone at 40-50°C under controlled microwave irradiation (5-50 W power) for 10-30 minutes achieves near-quantitative yields of the corresponding benzalacetone derivatives without the dibenzalacetone byproducts common under conventional heating [6].
The microwave activation provides rapid, homogeneous heating that minimizes decomposition pathways and enhances reaction selectivity. Key advantages include:
The resulting 3-(3-bromophenyl)-6-[3-(hetero)arylacryloyl]pyridazines serve as valuable precursors for synthesizing photoluminescent materials and bioactive hybrid molecules. The preservation of the C-Br bond enables subsequent diversification via cross-coupling at the pendant aryl ring [6].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0